
2-(4-Iodofuran-3-yl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodofuran-3-yl)-1,3-dioxolane is a heterocyclic organic compound featuring a furan ring substituted with an iodine atom at the 4-position and a dioxolane ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodofuran-3-yl)-1,3-dioxolane typically involves the iodination of a furan derivative followed by the formation of the dioxolane ring. One common method includes the use of iodine monochloride (ICl) as the iodinating agent in the presence of a base such as sodium carbonate (Na2CO3) under microwave irradiation . The reaction conditions are carefully controlled to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes followed by cyclization reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodofuran-3-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans, while oxidation can produce furanones.
Aplicaciones Científicas De Investigación
2-(4-Iodofuran-3-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodofuran-3-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The dioxolane ring can also interact with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromofuran-3-yl)-1,3-dioxolane
- 2-(4-Chlorofuran-3-yl)-1,3-dioxolane
- 2-(4-Fluorofuran-3-yl)-1,3-dioxolane
Uniqueness
2-(4-Iodofuran-3-yl)-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to form stronger halogen bonds compared to its bromine, chlorine, and fluorine analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Propiedades
Número CAS |
29182-12-5 |
|---|---|
Fórmula molecular |
C7H7IO3 |
Peso molecular |
266.03 g/mol |
Nombre IUPAC |
2-(4-iodofuran-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H7IO3/c8-6-4-9-3-5(6)7-10-1-2-11-7/h3-4,7H,1-2H2 |
Clave InChI |
LMYDWTUNZUHZSZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=COC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


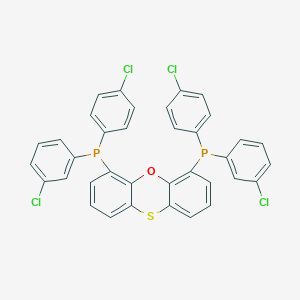

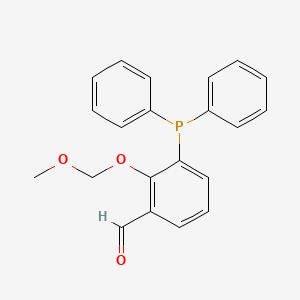
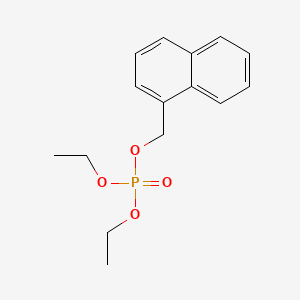
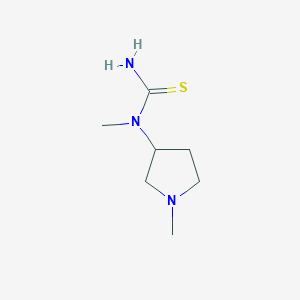
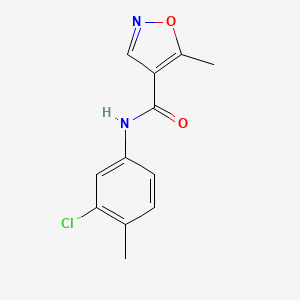
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
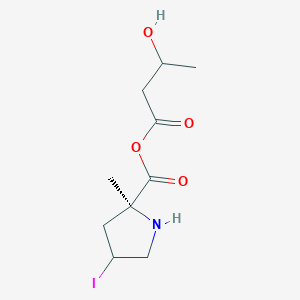
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
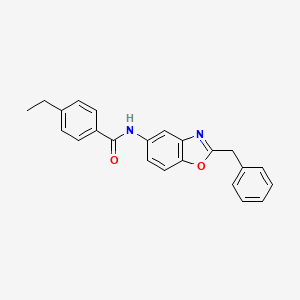


![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
